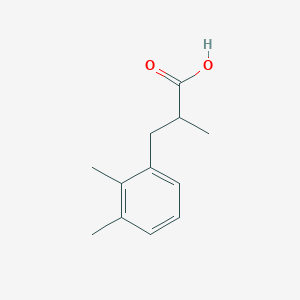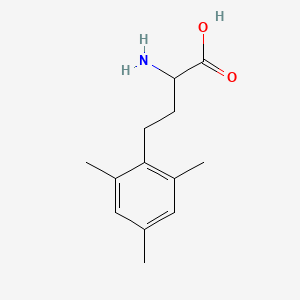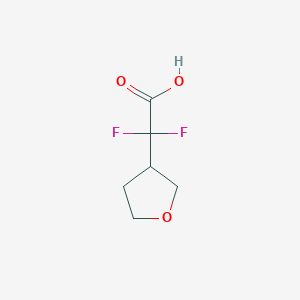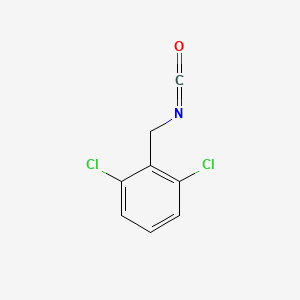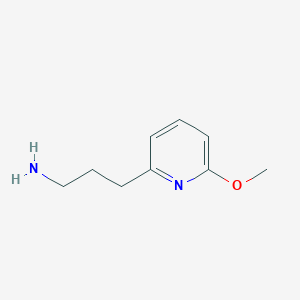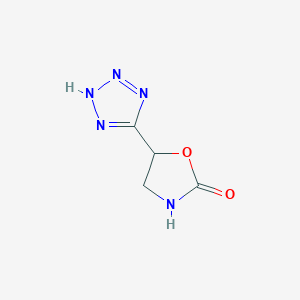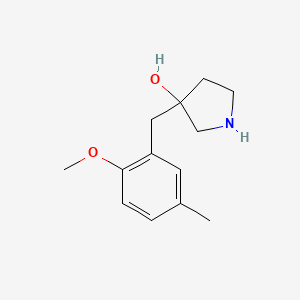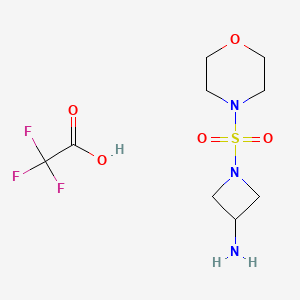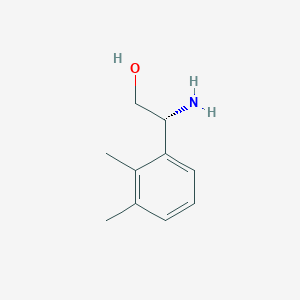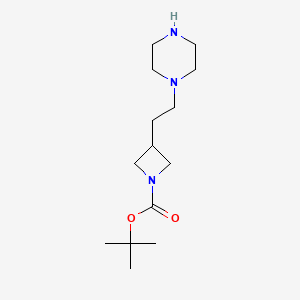
Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate is an organic compound with a complex structure that includes a cyclopropyl group, an amino group, and a chlorobenzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate typically involves multiple steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
科学的研究の応用
Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate has several scientific research applications:
作用機序
The mechanism by which Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride
- Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride
Uniqueness
Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate is unique due to the presence of both a cyclopropyl group and a chlorobenzoate ester, which confer distinct chemical properties and reactivity compared to its analogs .
特性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC名 |
methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate |
InChI |
InChI=1S/C11H12ClNO2/c1-15-10(14)8-3-2-7(6-9(8)12)11(13)4-5-11/h2-3,6H,4-5,13H2,1H3 |
InChIキー |
KFSHSILAMKWNSI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)C2(CC2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


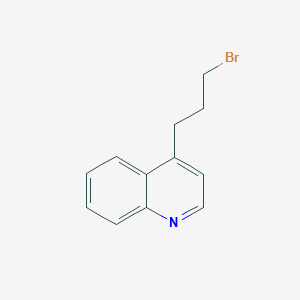
![1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid](/img/structure/B13605370.png)
